molecular formula C9H11N5S B1386977 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1170262-99-3

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1386977
CAS No.: 1170262-99-3
M. Wt: 221.28 g/mol
InChI Key: BSWIRWAGGGDSTJ-UHFFFAOYSA-N
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Description

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives that are extensively investigated for their diverse biological activities . The 1,2,4-triazole core is a privileged structure in drug discovery, and its derivatives are known to exhibit a broad spectrum of pharmacological properties, including potent antimicrobial effects . Researchers are particularly interested in this compound and its analogues for developing new antibacterial and antifungal agents, especially given the increasing challenge of microbial resistance to existing antibiotics . The presence of both amino and thiol functional groups on the triazole ring provides versatile reactive sites for further chemical modification, allowing researchers to synthesize a library of derivatives for structure-activity relationship (SAR) studies . This enables the optimization of its properties to enhance potency and selectivity against specific targets. Furthermore, the 1,2,4-triazole-3-thiol pharmacophore is a key intermediate in synthesizing more complex heterocyclic systems, such as triazolo-thiadiazoles, which are also explored for their enhanced biological potential . This reagent is intended for use in bioorganic chemistry research, antimicrobial agent development, and as a building block for the synthesis of novel compounds with potential therapeutic applications.

Properties

IUPAC Name

4-amino-3-(2-pyridin-3-ylethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c10-14-8(12-13-9(14)15)4-3-7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWIRWAGGGDSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 2-Acylhydrazinocarbothioamide Intermediates

One of the most common and efficient approaches involves the preparation of 2-acylhydrazinocarbothioamides as key intermediates. These are typically obtained by the reaction of thiosemicarbazide with carboxylic acid derivatives such as anhydrides or haloanhydrides. The subsequent cyclization in alkaline medium leads to the formation of the 1,2,4-triazole-3-thiol core.

  • Key reaction conditions:

    • Use of alkaline medium (e.g., NaOH or KOH aqueous solutions)
    • Heating to promote ring closure
    • Catalytic amounts of Cu(II) salts can be used to facilitate cyclization
  • Reaction scheme summary:

    $$
    \text{Thiosemicarbazide} + \text{Acyl derivative} \xrightarrow[\text{alkaline}]{\text{heat}} \text{2-Acylhydrazinocarbothioamide} \xrightarrow[\text{alkaline}]{\text{cyclization}} \text{4-amino-5-substituted-1,2,4-triazole-3-thiol}
    $$

This method allows the introduction of various substituents at the 5-position by selecting appropriate acyl derivatives, including those bearing pyridin-3-ylethyl groups.

Direct Cyclization of Hydrazinocarbothioamides

Hydrazinocarbothioamides bearing the desired substituent can be cyclized directly in alkaline media without isolation of intermediates. This method is advantageous for its simplicity and high yields.

  • Catalysts: Cu(II) salts have been reported to catalyze the cyclization efficiently, improving yields and reaction times.

Functionalization via Schiff Base Formation

For derivatives bearing additional functional groups, the amino group at the 4-position of the triazole ring can be reacted with aromatic aldehydes to form Schiff bases. This method is useful for further derivatization and has been confirmed by spectroscopic evidence such as disappearance of NH2 bands in IR and characteristic signals in ^1H-NMR spectra.

  • Typical conditions:
    • Reaction in glacial acetic acid or suitable solvent
    • Room temperature or mild heating
    • Monitoring by IR and NMR spectroscopy

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yield (%) References
2-Acylhydrazinocarbothioamide route Thiosemicarbazide + acyl anhydrides/haloanhydrides Alkaline medium, heat, optional Cu(II) catalyst High selectivity, versatile substituent introduction 70–90
Direct cyclization of hydrazinocarbothioamides Hydrazinocarbothioamide precursors Alkaline medium, catalytic Cu(II) salts Simple, efficient, catalytic enhancement 75–85
Schiff base formation on amino group 4-Amino-1,2,4-triazole-3-thiol + aromatic aldehydes Glacial acetic acid, mild heating Enables further functionalization 80–88

Research Findings and Notes on Preparation

  • The cyclization step is critical and typically requires alkaline conditions to facilitate ring closure, with Cu(II) salts serving as effective catalysts to improve reaction kinetics and yields.
  • The choice of substituent at the 5-position is dictated by the acyl derivative used in the initial step; for the pyridin-3-ylethyl substituent, appropriate pyridine-containing acyl derivatives or hydrazinocarbothioamides are employed.
  • Spectroscopic characterization (FTIR, UV-Vis, NMR) confirms the formation of the triazole ring and substitution pattern.
  • The thiol group at the 3-position is reactive and can be further modified to produce S-substituted derivatives, which have been studied for biological activities.
  • The synthetic protocols are scalable and reproducible, suitable for producing sufficient quantities for further pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant potential in the field of medicinal chemistry, particularly as an antimicrobial agent.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit potent antimicrobial properties. A study demonstrated that 4-amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol effectively inhibited the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

This compound's mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics .

Antifungal Properties

In addition to its antibacterial effects, this compound has also been tested against fungi such as Candida albicans. The results indicated a strong fungicidal effect, suggesting its potential use in treating fungal infections .

Agricultural Applications

The compound's properties extend into agricultural science, where it is being explored for its efficacy as a fungicide and pesticide.

Fungicidal Activity

Studies have shown that triazole derivatives can be effective in controlling plant pathogens. The application of this compound in crop protection has been evaluated against common fungal pathogens affecting crops like wheat and corn. The results indicate promising fungicidal activity that could enhance crop yield and health .

Materials Science

In materials science, the compound is being investigated for its potential use in synthesizing novel materials with specific electronic properties.

Synthesis of Coordination Complexes

The ability of this triazole derivative to form coordination complexes with transition metals opens avenues for developing new materials with tailored properties for applications in electronics and catalysis. These complexes may exhibit unique electronic and photonic characteristics due to the presence of the triazole ring system .

Case Studies and Research Findings

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated against various bacteriaExhibited significant bactericidal effects against S. aureus and E. coli
Agricultural Application StudyTested as a fungicideDemonstrated effective control over plant pathogens in wheat crops
Materials Science ResearchCoordination complex synthesisShowed potential for developing materials with enhanced electronic properties

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation. The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Electronic Differences

The triazole-3-thiol scaffold is highly versatile, with substituents at positions 4 and 5 dictating its properties. Key analogs include:

Compound Name Substituent at Position 5 Key Features
4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol 2-Pyridin-3-ylethyl Pyridine-linked ethyl chain enhances π-π stacking and metal coordination.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Phenyl Electron-rich aromatic ring boosts antioxidant activity .
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) 4-Pyridyl Pyridine ring enables strong coordination with transition metals .
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl Electron-withdrawing nitro group reduces antioxidant capacity .
4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Trifluoromethyl Fluorine substituents increase lipophilicity and metabolic stability .

Electronic Effects :

  • Electron-donating groups (e.g., −NH₂, −SH, phenyl) enhance antioxidant and corrosion inhibition properties by stabilizing free radicals or forming protective films on metal surfaces .
  • Electron-withdrawing groups (e.g., −NO₂, −CF₃) reduce electron density on the triazole ring, diminishing radical scavenging efficacy but improving thermal stability .
Physicochemical Properties
  • Solubility : The pyridinylethyl chain in the target compound improves solubility in polar solvents compared to purely aromatic analogs (e.g., AT or AP) .
  • Melting Points : Derivatives with rigid substituents (e.g., AP: 250–254°C) exhibit higher melting points than those with flexible chains .
Coordination Chemistry
  • The target compound’s pyridinylethyl group facilitates chelation with transition metals (Ni²⁺, Cu²⁺, Zn²⁺), forming octahedral complexes used in catalysis or materials science .
  • AP’s pyridyl group enables stronger metal binding than AT’s phenyl group, as evidenced by higher stability constants (log K: 8.2 vs. 6.7 for Cu²⁺ complexes) .

Biological Activity

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol (APTT) is a triazole derivative that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activity of APTT, supported by various studies and data.

Synthesis and Characterization

The synthesis of APTT typically involves the reaction of 2-pyridin-3-ylethyl derivatives with 4-amino-1,2,4-triazole-3-thiol. Characterization techniques such as FT-IR, NMR (both 1H^{1}H and 13C^{13}C), and X-ray diffraction are employed to confirm the structure and purity of the compound .

Antimicrobial Activity

APTT has shown significant antimicrobial properties against a range of pathogens. In one study, APTT exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of APTT

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

Research has also highlighted the anticancer potential of APTT. In vitro studies demonstrated that APTT inhibited the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer), with IC50 values indicating moderate to high potency. The compound's mechanism is believed to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of APTT

Cell LineIC50 (µM)
HepG212.5
HCT11610.0

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the pyridine ring significantly affect the biological activity of APTT. Electron-donating groups enhance its antimicrobial and anticancer properties, while electron-withdrawing groups tend to reduce efficacy .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated APTT against a panel of resistant bacterial strains. The results indicated that APTT not only inhibited growth but also displayed bactericidal activity at higher concentrations .
  • In Vivo Anticancer Study : Another investigation assessed the anticancer effects of APTT in a murine model of cancer. The treatment group showed a significant reduction in tumor size compared to controls, supporting the compound's potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of thiocarbazide precursors with aldehydes or ketones under basic conditions. Key steps include:

  • Thiocarbazide formation : Reacting hydrazine derivatives with carbon disulfide in ethanol (60–70°C, 4–6 hours) .
  • Cyclization : Using NaOH or KOH in methanol/water mixtures at reflux (80–90°C) for 8–12 hours to form the triazole-thiol core .
  • S-Alkylation : For derivatives, alkyl halides are added in DMF at 50–60°C for 6–8 hours .

Q. Critical Parameters :

  • pH : Alkaline conditions (pH 10–12) favor cyclization.
  • Solvent polarity : Methanol/water mixtures improve solubility of intermediates.
  • Yield Optimization : Yields range from 65–85%, with impurities removed via recrystallization (ethanol/water) .

Table 1 : Comparison of Synthetic Yields Under Varied Conditions

PrecursorSolventTemperature (°C)Yield (%)Reference
Thiocarbazide AMeOH/H₂O8072
Thiocarbazide BEtOH7068
Thiocarbazide CDMF6085

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?

Methodological Answer:

  • ¹H-NMR : Key signals include:
    • Pyridinyl protons: δ 8.5–8.7 ppm (multiplet, aromatic H).
    • Triazole NH₂: δ 5.2–5.5 ppm (broad singlet, exchangeable with D₂O) .
  • LC-MS : Molecular ion peaks at m/z 250–260 (M+H⁺) confirm molecular weight .
  • IR : S-H stretch at 2550–2600 cm⁻¹ (weak) and C=N/C=S stretches at 1600–1650 cm⁻¹ .

Validation : Cross-check experimental data with computational predictions (e.g., DFT for IR/NMR) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict biological activity and resolve contradictions in experimental data?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like fungal CYP51 (for antifungal activity). Key parameters:
    • Grid box centered on heme cofactor (20 ų).
    • Lamarckian genetic algorithm with 100 runs .
  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate Fukui indices for nucleophilic attack sites .

Case Study : Discrepancies in antifungal IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from protonation state variations; adjust pH in docking simulations to match experimental conditions .

Table 2 : Docking Scores vs. Experimental IC₅₀

DerivativeDocking Score (kcal/mol)Experimental IC₅₀ (µM)
Compound 1-9.212.3
Compound 2-8.718.9

Q. What strategies address low reproducibility in biological assays (e.g., antimicrobial activity)?

Methodological Answer:

  • Standardize Assay Conditions :
    • Use CLSI guidelines for MIC testing (e.g., RPMI-1640 medium, 48-hour incubation at 37°C) .
    • Include positive controls (fluconazole for fungi; ciprofloxacin for bacteria).
  • Address Solubility Issues : Prepare stock solutions in DMSO (≤1% v/v) to prevent precipitation .
  • Statistical Validation : Perform triplicate runs with ANOVA to identify batch-to-batch variability (p < 0.05 threshold) .

Q. How can regioselectivity challenges in S-alkylation be mitigated?

Methodological Answer:

  • Protecting Groups : Temporarily protect the thiol (-SH) with trityl groups during alkylation to prevent disulfide formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 6 hours) and improve regioselectivity via controlled heating .
  • HPLC Monitoring : Use C18 columns (ACN/water gradient) to track byproducts and optimize stoichiometry (alkyl halide:triazole = 1.2:1) .

Q. What mechanistic insights explain the compound’s α-glucosidase inhibitory activity?

Methodological Answer:

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to identify inhibition type (competitive/uncompetitive). For example, intersecting lines suggest mixed inhibition .
  • SAR Analysis : Modify the pyridinyl-ethyl moiety to test hydrogen bonding with catalytic residues (e.g., Asp349 in human α-glucosidase). Derivatives with electron-withdrawing groups (e.g., -NO₂) show 2x higher potency .

Q. How do conflicting results in metal-complex stability studies arise, and how are they resolved?

Methodological Answer:

  • pH-Dependent Stability : Use potentiometric titrations (pH 2–12) to determine logβ values for Cu²⁺/Zn²⁺ complexes. Discrepancies may stem from buffer choice (e.g., Tris vs. phosphate) .
  • Spectroscopic Validation : Compare UV-Vis (d-d transitions at 600–700 nm for Cu²⁺) and EPR data (g∥ ≈ 2.2 for square-planar geometry) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol

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